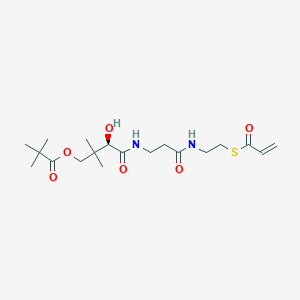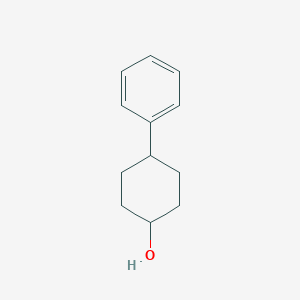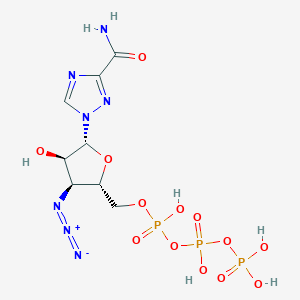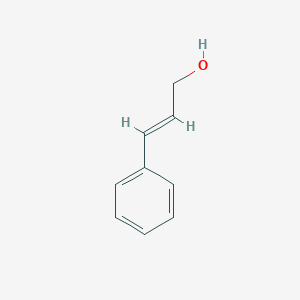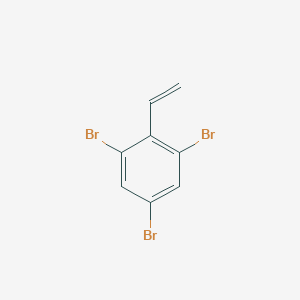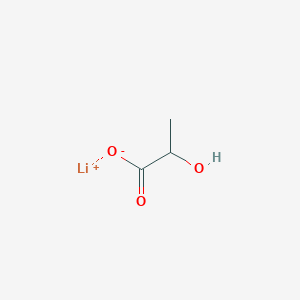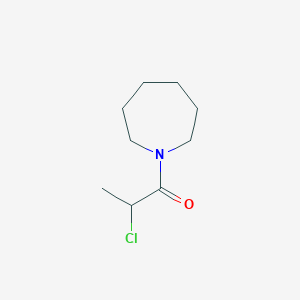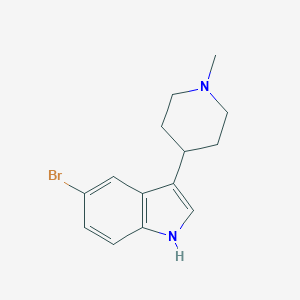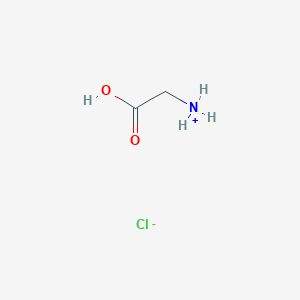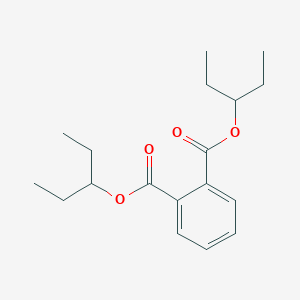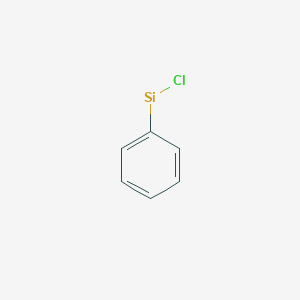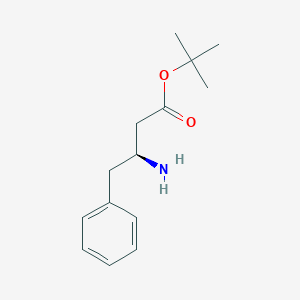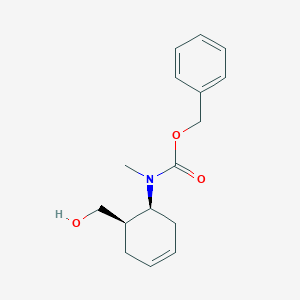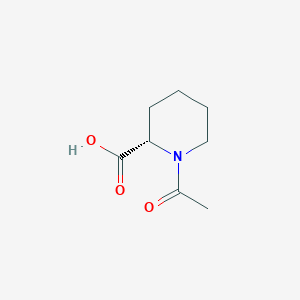![molecular formula C6H7NO2 B047088 2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one CAS No. 116178-21-3](/img/structure/B47088.png)
2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one, also known as MOTAH, is a bicyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MOTAH is a structural analog of the natural product norbelladine, which is found in several plant species.
Wirkmechanismus
The exact mechanism of action of 2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. It has been shown to enhance the release of these neurotransmitters, which may contribute to its therapeutic effects.
Biochemische Und Physiologische Effekte
2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase the threshold for seizures, reduce pain sensitivity, and reduce anxiety-like behavior. Additionally, 2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one in lab experiments is its high purity and stability. It can be easily synthesized in large quantities, making it a cost-effective compound for research. However, one limitation of using 2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one is its limited solubility in aqueous solutions, which may affect its bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and epilepsy. Additionally, further investigation into its mechanism of action and pharmacokinetics may provide insights into its therapeutic potential. Finally, the development of novel analogs of 2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one may lead to the discovery of more potent and selective compounds for drug development.
Conclusion
In conclusion, 2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one is a promising compound for medicinal chemistry research. Its unique structure and pharmacological profile make it a viable candidate for the development of new drugs for neurological disorders. While there is still much to be learned about its mechanism of action and therapeutic potential, the future looks bright for this fascinating compound.
Synthesemethoden
The synthesis of 2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one involves a multistep process that begins with the preparation of a key intermediate, 2-methyl-3-oxabicyclo[2.2.2]oct-5-en-2-ol. This intermediate is then subjected to a series of reactions, including amination and cyclization, to yield 2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one. The synthesis of 2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one has been optimized to achieve high yields and purity, making it a viable compound for further research.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, analgesic, and anxiolytic properties in animal models. Additionally, 2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one has been investigated for its potential as a treatment for Parkinson's disease and other neurological disorders. Its unique structure and pharmacological profile make it a promising compound for further drug development.
Eigenschaften
CAS-Nummer |
116178-21-3 |
|---|---|
Produktname |
2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one |
Molekularformel |
C6H7NO2 |
Molekulargewicht |
125.13 g/mol |
IUPAC-Name |
2-methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one |
InChI |
InChI=1S/C6H7NO2/c1-6-2-3(4(6)9-6)7-5(2)8/h2-4H,1H3,(H,7,8) |
InChI-Schlüssel |
MHDCEYHIXARTAC-UHFFFAOYSA-N |
SMILES |
CC12C3C(C1O2)NC3=O |
Kanonische SMILES |
CC12C3C(C1O2)NC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



